2,5,6-Trichloro-4-methylpyridine-3-carboxamide
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Overview
Description
2,5,6-Trichloro-4-methylpyridine-3-carboxamide is an organic compound with the molecular formula C7H5Cl3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-4-methylpyridine-3-carboxamide typically involves the chlorination of 4-methylpyridine followed by the introduction of a carboxamide group. One common method involves the reaction of 4-methylpyridine with trichloroisocyanuric acid under controlled conditions to introduce the chlorine atoms at the 2, 5, and 6 positions. The resulting intermediate is then reacted with ammonia or an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are typically purified using techniques such as distillation or crystallization before the final product is obtained.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-4-methylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the carboxamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.
Reduction: Products include dechlorinated derivatives or modified carboxamide groups.
Scientific Research Applications
2,5,6-Trichloro-4-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological processes in pests.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloro-5-methylpyridine: This compound is similar in structure but lacks the carboxamide group. It is used in similar applications, particularly in agriculture.
2,5,6-Trichloro-3-pyridinecarboxamide: This compound is closely related and shares many of the same properties and applications.
Uniqueness
2,5,6-Trichloro-4-methylpyridine-3-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C7H5Cl3N2O |
---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,5,6-trichloro-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H5Cl3N2O/c1-2-3(7(11)13)5(9)12-6(10)4(2)8/h1H3,(H2,11,13) |
InChI Key |
MOFXYRPTBWRBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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